(3-Amino-5-methoxypyridin-4-yl)boronic acid
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Overview
Description
(3-Amino-5-methoxypyridin-4-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with an amino group at the 3-position and a methoxy group at the 5-position. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-5-methoxypyridin-4-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the palladium-catalyzed borylation of halogenated pyridines using bis(pinacolato)diboron as the boron source . The reaction is usually carried out under mild conditions, such as room temperature, in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of boronic acids often employs similar catalytic processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. Additionally, the purification of the product may involve crystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: (3-Amino-5-methoxypyridin-4-yl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Chan-Lam Coupling: This reaction couples the boronic acid with amines or alcohols to form C-N or C-O bonds, respectively.
Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide, solvent (e.g., ethanol or toluene).
Chan-Lam Coupling: Copper catalyst, base (e.g., pyridine), amine or alcohol, solvent (e.g., dichloromethane).
Oxidation: Hydrogen peroxide, solvent (e.g., water or methanol).
Major Products:
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Chan-Lam Coupling: Amino or alkoxy derivatives of the pyridine.
Oxidation: Phenolic derivatives.
Scientific Research Applications
(3-Amino-5-methoxypyridin-4-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which (3-Amino-5-methoxypyridin-4-yl)boronic acid exerts its effects often involves the formation of reversible covalent bonds with target molecules. For example, in enzyme inhibition, the boronic acid group can interact with the active site of the enzyme, forming a tetrahedral boronate complex that mimics the transition state of the enzyme’s natural substrate . This interaction can effectively inhibit the enzyme’s activity, making boronic acids valuable tools in drug discovery .
Comparison with Similar Compounds
5-Methoxypyridine-3-boronic acid: Similar structure but lacks the amino group, which may affect its reactivity and binding properties.
3-Bromo-2-methoxypyridin-4-yl)boronic acid: Contains a bromine atom instead of an amino group, which can influence its use in cross-coupling reactions.
Uniqueness: (3-Amino-5-methoxypyridin-4-yl)boronic acid is unique due to the presence of both an amino and a methoxy group on the pyridine ring. This combination of functional groups can enhance its reactivity and binding affinity in various chemical and biological applications .
Properties
IUPAC Name |
(3-amino-5-methoxypyridin-4-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O3/c1-12-5-3-9-2-4(8)6(5)7(10)11/h2-3,10-11H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYKVHHAWBLGOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1N)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694511 |
Source
|
Record name | (3-Amino-5-methoxypyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1264140-10-4 |
Source
|
Record name | (3-Amino-5-methoxypyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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